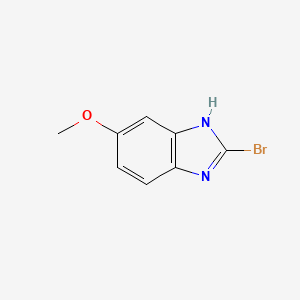
2-bromo-6-methoxy-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methoxy-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and methoxy groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method is the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzimidazoles, quinone derivatives, and biaryl compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxy-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in inhibiting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-bromo-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1H-benzimidazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-benzimidazole:
2-Chloro-6-methoxy-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological effects.
Uniqueness
2-Bromo-6-methoxy-1H-benzimidazole is unique due to the combined presence of bromine and methoxy groups, which enhances its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
933730-07-5 |
|---|---|
Molekularformel |
C8H7BrN2O |
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
2-bromo-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
YMOFUEPKIWAVFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


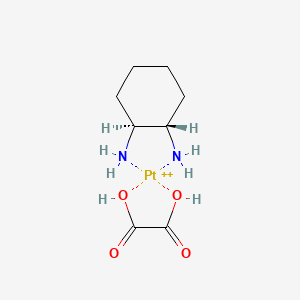
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
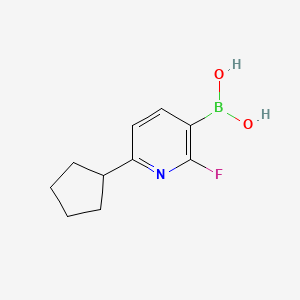
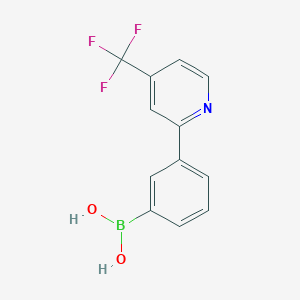
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)

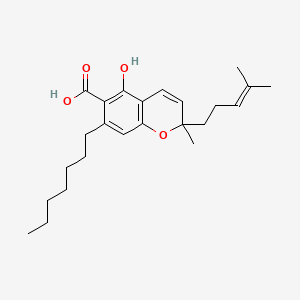
![2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085701.png)

![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)
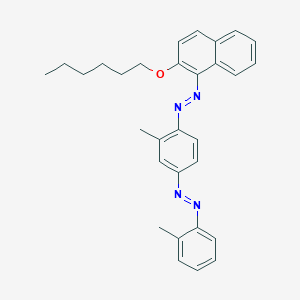
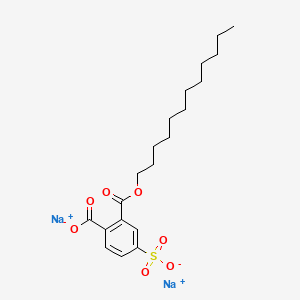
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
